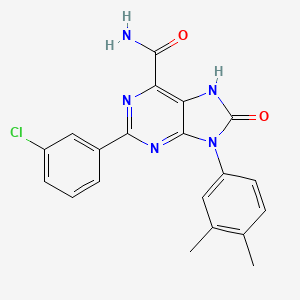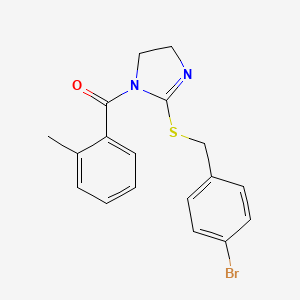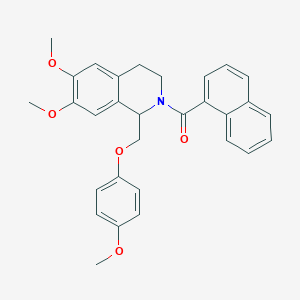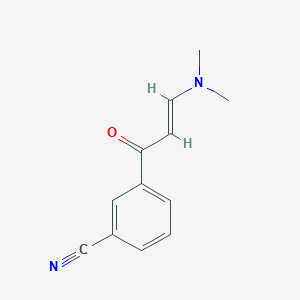
Ethyl 4-(3-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-2,5-dioxopyrrolidin-1-yl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(3-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-2,5-dioxopyrrolidin-1-yl)benzoate is a complex organic compound with a multitude of functionalities. It possesses a benzene ring substituted by a thioether-linked 1,3,4-oxadiazole and a 2,5-dioxopyrrolidin moiety, combined with an ester group. These diverse functional groups make this compound a versatile candidate for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-2,5-dioxopyrrolidin-1-yl)benzoate typically involves multi-step reactions starting with the construction of the core 1,3,4-oxadiazole structure. This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives. The critical thioether linkage is introduced via nucleophilic substitution reactions, where an appropriate thiol is reacted with a halide or sulfonate ester of the oxadiazole derivative. The pyrrolidinone ring is often formed through a condensation reaction involving an amino acid derivative, followed by esterification to introduce the ethyl group. The final product is isolated and purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Scaling up the synthesis for industrial production requires optimization of reaction conditions to maximize yield and minimize by-products. Catalysts and high-throughput equipment are often employed. Continuous flow reactors can also be utilized to improve the efficiency of the synthesis process.
化学反应分析
Types of Reactions
Oxidation and Reduction: : The phenolic group can undergo oxidation to form quinones, while the thiol-thioether linkage can be reduced to disulfides.
Substitution Reactions: : The ester and amide groups can participate in nucleophilic substitution reactions, often under basic or acidic conditions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Bases like sodium hydroxide (NaOH) for nucleophilic substitution, or acids like hydrochloric acid (HCl) for ester hydrolysis.
Major Products
From Oxidation: : Phenolic oxidized derivatives or quinones.
From Reduction: : Corresponding alcohols or disulfides.
From Substitution: : Alcohols, amines, or thiols, depending on the specific reaction.
科学研究应用
Ethyl 4-(3-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-2,5-dioxopyrrolidin-1-yl)benzoate finds its use in various fields of scientific research:
Chemistry: : Used as a building block for synthesizing more complex molecules, particularly in organic synthesis.
Biology: : Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: : Explored in drug development for its bioactive functionalities.
Industry: : Utilized in the development of novel materials and catalysts.
作用机制
The compound exerts its effects through various molecular interactions:
Binding to enzymes and receptors: : The oxadiazole and pyrrolidinone moieties can interact with active sites of enzymes or receptor proteins, influencing their activity.
Signal transduction pathways: : It can modulate pathways by interacting with key proteins, affecting cellular responses.
相似化合物的比较
Ethyl 4-(3-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-2,5-dioxopyrrolidin-1-yl)benzoate stands out due to its unique combination of functionalities:
Similar Compounds: : Analogous compounds include those with different substituents on the oxadiazole ring or variations in the ester group.
Uniqueness: : The presence of a 2-hydroxyphenyl group and the specific thioether linkage confer unique chemical reactivity and potential biological activity.
This compound's diverse functional groups and reactivity profile make it a valuable subject of study in various scientific disciplines.
属性
IUPAC Name |
ethyl 4-[3-[[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-2,5-dioxopyrrolidin-1-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O6S/c1-2-29-20(28)12-7-9-13(10-8-12)24-17(26)11-16(19(24)27)31-21-23-22-18(30-21)14-5-3-4-6-15(14)25/h3-10,16,25H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIQLQNYNDXUAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=NN=C(O3)C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[4-(4-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2438005.png)



![(2-Chloropyridin-3-yl)-[5-(dimethylamino)-3,4-dihydro-2H-1,6-naphthyridin-1-yl]methanone](/img/structure/B2438011.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-methylpyrazin-2-yl)methanone](/img/structure/B2438014.png)

![N-[(3-chloro-4-ethoxyphenyl)methyl]but-2-ynamide](/img/structure/B2438016.png)
![1-{4-[(6-methylpyridin-2-yl)oxy]piperidin-1-yl}-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one](/img/structure/B2438017.png)


![5-bromo-2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2438025.png)
![N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2438027.png)
![methyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate](/img/structure/B2438028.png)
